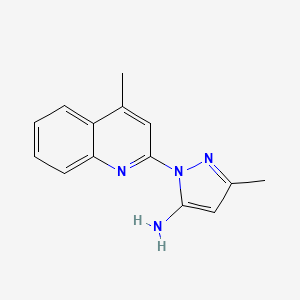

3-甲基-1-(4-甲基喹啉-2-基)-1H-吡唑-5-胺

描述

The compound “3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine” is a quinoline-based heterocyclic compound. Quinoline derivatives are versatile and have been studied extensively due to their significant roles in many fields . They are designed and synthesized by chemists through various strategies .

Synthesis Analysis

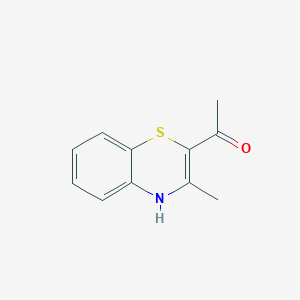

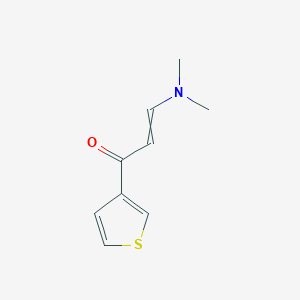

Quinolinyl-pyrazoles, such as the compound , can be synthesized by treating substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline . Other methods involve the reaction of anilines using malonic acid equivalents or the reaction of anthranilic acid derivatives .Molecular Structure Analysis

The molecular structure of quinoline-based compounds is characterized using spectroscopic analysis including NMR, FT-IR, and mass techniques . The structure of these compounds often contains multiple bonds, aromatic bonds, and various ring structures .Chemical Reactions Analysis

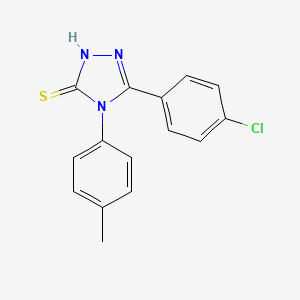

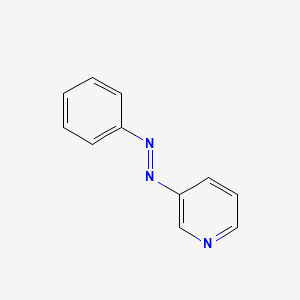

The chemical reactions involving quinoline derivatives are diverse. For instance, the modification of the quinoline scaffold by inserting other heterocycle moieties such as triazole and thiadiazole can enhance the bioactivity of the synthesized compounds .科学研究应用

抗菌剂

喹啉类杂环衍生物,例如“3-甲基-1-(4-甲基喹啉-2-基)-1H-吡唑-5-胺”,已被合成并评估其对革兰氏阳性和革兰氏阴性细菌的抗菌活性 . 这些化合物表现出中等至良好的抗菌活性,这对开发新的抗生素具有重要意义。通过插入其他杂环部分来修饰喹啉骨架的能力可以增强这些合成化合物的生物活性。

抗微生物剂

喹啉部分以其抗微生物特性而闻名。 最近的研究集中于合成具有广泛药理活性的喹啉类杂环衍生物,包括抗微生物作用 . 这些活性在对抗耐药微生物菌株的斗争中至关重要。

抗真菌剂

除了抗菌特性外,据报道喹啉衍生物还具有抗真菌活性 . 这使得它们在真菌感染治疗的研究和开发中具有价值,真菌感染在临床和农业环境中都是一个重大问题。

抗炎剂

含有喹啉结构的杂环化合物已被确定具有抗炎特性 . 这种应用在开发治疗慢性炎症疾病的新疗法中尤为重要。

抗癌剂

喹啉衍生物已被探索作为抗癌剂的潜力 . 它们干扰各种生物途径的能力使其成为癌症治疗研究中有希望的候选药物。

抗疟疾剂

历史上,喹啉衍生物在疟疾治疗中发挥了关键作用。 像“3-甲基-1-(4-甲基喹啉-2-基)-1H-吡唑-5-胺”这样的化合物在寻找新的抗疟疾药物方面仍然引起关注,特别是在出现耐药性方面 .

作用机制

Target of Action

The compound 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine is a derivative of quinoline . Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antimalarial, anticancer, antihypertensive, and anti-inflammatory effects . .

Mode of Action

Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

Given the known activities of quinoline derivatives, it is likely that this compound affects pathways related to dna synthesis and cell division .

Result of Action

Given the known activities of quinoline derivatives, it is likely that this compound has antimicrobial, antimalarial, anticancer, antihypertensive, and anti-inflammatory effects .

未来方向

The future directions for research on “3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine” and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of their therapeutic potential . The results obtained from such research could be important for further structure modifications of quinoline bearing heterocyclic moiety and the exploitation of the therapeutic potential of quinoline derivatives .

属性

IUPAC Name |

5-methyl-2-(4-methylquinolin-2-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-9-7-14(18-13(15)8-10(2)17-18)16-12-6-4-3-5-11(9)12/h3-8H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXLQLYHWDBUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N3C(=CC(=N3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352280 | |

| Record name | F0307-0132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830918 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

307342-03-6 | |

| Record name | F0307-0132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

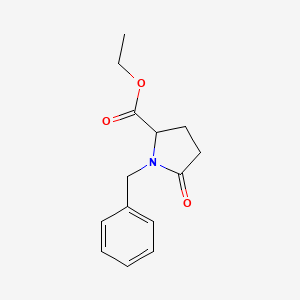

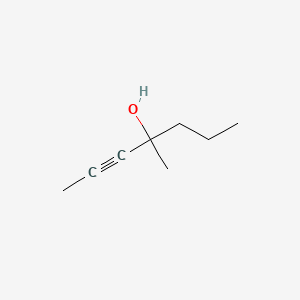

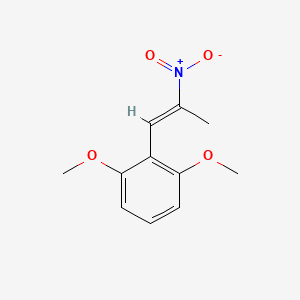

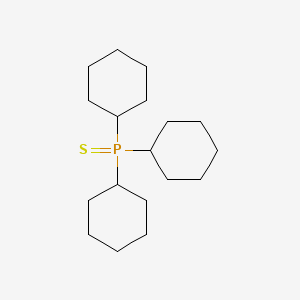

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1617367.png)

![7-Methylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B1617378.png)

![Dibenz[a,i]acridine](/img/structure/B1617390.png)